N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a cyanomethyl group, and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with a suitable cyanomethylating agent, such as chloroacetonitrile, under basic conditions to form N-benzyl-N-(cyanomethyl)amine.
Acylation Reaction: The intermediate N-benzyl-N-(cyanomethyl)amine is then acylated with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction of the Nitro Group: The major product is N-benzyl-N-(cyanomethyl)-2-(2-aminophenyl)acetamide.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the cyanomethyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(cyanomethyl)-2-(4-nitrophenyl)acetamide
- N-benzyl-N-(cyanomethyl)-2-(2-chlorophenyl)acetamide
- N-benzyl-N-(cyanomethyl)-2-(2-methylphenyl)acetamide
Uniqueness
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c18-10-11-19(13-14-6-2-1-3-7-14)17(21)12-15-8-4-5-9-16(15)20(22)23/h1-9H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWYRIDIHYNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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